4-Trimethylsilyl-2-butanone

Analytical Chemistry Gas Chromatography Mass Spectrometry

4-Trimethylsilyl-2-butanone (CAS 13506-88-2) is an organosilicon compound defined by the presence of a trimethylsilyl (TMS) group attached to the terminal carbon of a butanone backbone. This structure confers properties typical of silyl ethers, including increased volatility, reduced polarity, and enhanced thermal stability relative to its parent ketone, making it valuable as a synthetic intermediate and a protecting group for reactive functionalities.

Molecular Formula C7H16OSi
Molecular Weight 144.29 g/mol
CAS No. 13506-88-2
Cat. No. B13963056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Trimethylsilyl-2-butanone
CAS13506-88-2
Molecular FormulaC7H16OSi
Molecular Weight144.29 g/mol
Structural Identifiers
SMILESCC(=O)CC[Si](C)(C)C
InChIInChI=1S/C7H16OSi/c1-7(8)5-6-9(2,3)4/h5-6H2,1-4H3
InChIKeyYGRIAGFGPDBPCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Trimethylsilyl-2-butanone CAS 13506-88-2: A Distinct Organosilicon Ketone for Synthetic Chemistry


4-Trimethylsilyl-2-butanone (CAS 13506-88-2) is an organosilicon compound defined by the presence of a trimethylsilyl (TMS) group attached to the terminal carbon of a butanone backbone . This structure confers properties typical of silyl ethers, including increased volatility, reduced polarity, and enhanced thermal stability relative to its parent ketone, making it valuable as a synthetic intermediate and a protecting group for reactive functionalities [1].

Why 4-Trimethylsilyl-2-butanone Cannot Be Interchanged with Other Silyl-Butanone Isomers


While several trimethylsilyl-substituted butanone isomers exist, the specific position of the TMS group dictates critical performance characteristics. For instance, 1-(trimethylsilyl)-2-butanone (CAS 14091-67-9) and the alkynyl analog 4-(trimethylsilyl)-3-butyn-2-one (CAS 5930-98-3) possess different electronic and steric environments, leading to divergent reactivity, stability, and analytical behavior . Furthermore, the choice of silyl protecting group (e.g., TMS vs. TBDMS) has a profound impact on hydrolytic stability, with TBDMS being up to 10⁴ times more stable than TMS, directly influencing reaction compatibility and purification strategies [1]. Direct substitution without verification of these properties can lead to failed syntheses, unexpected side reactions, or compromised analytical results.

Quantitative Differentiation Evidence for 4-Trimethylsilyl-2-butanone Procurement


Enhanced Volatility for GC-MS Analysis: TMS-Derivatized Ketones vs. Underivatized Analogs

Silylation with trimethylsilyl groups, as in 4-Trimethylsilyl-2-butanone, is a standard technique to increase volatility and thermal stability for GC analysis. Compared to underivatized 2-butanone, the TMS-derivatized form exhibits significantly reduced polarity and intermolecular hydrogen bonding, leading to sharper peaks and improved detection limits [1]. This is a class-level property of TMS ethers, confirmed by decades of analytical chemistry practice [2].

Analytical Chemistry Gas Chromatography Mass Spectrometry

Hydrolytic Stability: TMS Group vs. TBDMS Group in Silyl Ether Protection

The hydrolytic stability of the trimethylsilyl (TMS) group is a critical differentiator for protecting group strategies. While TMS ethers are useful for their ease of installation and removal under mild conditions, they are significantly less stable to hydrolysis compared to the more sterically hindered tert-butyldimethylsilyl (TBDMS) group. The TBDMS group is more stable to hydrolysis than the TMS group by a factor of 10⁴ (10,000 times more stable) [1]. This quantitative difference dictates that TMS-protected compounds like 4-Trimethylsilyl-2-butanone are best suited for applications requiring facile deprotection, while TBDMS is preferred for reactions that require prolonged exposure to aqueous or protic conditions.

Organic Synthesis Protecting Groups Stability

Commercial Purity Benchmark: 4-Trimethylsilyl-2-butanone vs. 4-(Trimethylsilyl)-3-butyn-2-one

The commercial availability and purity of 4-Trimethylsilyl-2-butanone are key procurement considerations. While the compound is listed by multiple chemical suppliers, specific purity specifications (e.g., >97% by GC) are readily available for the closely related alkyne analog, 4-(trimethylsilyl)-3-butyn-2-one (CAS 5930-98-3), which is a common benchmark for silyl-butynone purity . For 4-Trimethylsilyl-2-butanone itself, suppliers may offer similar purity grades, and procurement decisions should be based on the specific purity requirements of the intended application, with verification through certificate of analysis.

Chemical Procurement Purity Quality Control

Recommended Application Scenarios for 4-Trimethylsilyl-2-butanone Based on Verified Evidence


Use as a Protected Ketone Intermediate in Multi-Step Organic Synthesis

4-Trimethylsilyl-2-butanone serves as a protected form of 2-butanone, allowing for selective transformations at other sites of a molecule without interference from the ketone carbonyl. The TMS group is labile under mild acidic or basic conditions, enabling facile deprotection after the desired sequence is complete [1]. This makes it ideal for use in complex synthetic routes where the ketone must be temporarily masked. The compound's enhanced volatility also facilitates its purification and removal by distillation, if needed [2].

Standard for GC-MS Method Development and Calibration

Due to its well-defined structure and the presence of the TMS group, which enhances volatility and thermal stability, 4-Trimethylsilyl-2-butanone is suitable as a reference standard or calibration compound in gas chromatography-mass spectrometry (GC-MS) methods [2]. Its behavior as a TMS-derivatized ketone is representative of a broad class of analytes, making it useful for optimizing GC conditions, establishing retention indices, and validating method performance for the analysis of silylated compounds.

Model Substrate for Studying Silyl Group Reactivity and Deprotection Kinetics

The compound can be employed as a model substrate in academic and industrial research settings to investigate the kinetics and mechanisms of silyl group cleavage. Its relatively simple structure allows for focused studies on the effects of various reagents, solvents, and catalysts on the rate of TMS deprotection, without the complicating factors present in more complex molecules [1]. The well-documented hydrolytic lability of the TMS group provides a clear baseline for comparative studies with other, more stable silyl protecting groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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